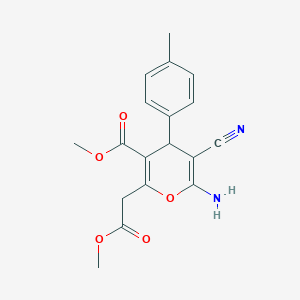
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate is a compound belonging to the pyran family, known for its diverse biological activities. This article examines its biological activity, focusing on its antibacterial, antioxidant, and cytotoxic properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₉H₁₈N₂O₃
- Molecular Weight : 318.36 g/mol
The presence of functional groups such as amino, cyano, and methoxy contributes to its biological activity.
1. Antibacterial Activity
Recent studies have evaluated various derivatives of the 4H-pyran scaffold for their antibacterial properties. Methyl 6-amino-5-cyano derivatives have shown significant efficacy against Gram-positive bacteria. For instance, compounds derived from this scaffold demonstrated lower IC50 values compared to standard antibiotics like ampicillin, indicating strong antibacterial potential .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 4g | Staphylococcus aureus | 30.5 |
| 4j | Streptococcus pneumoniae | 25.0 |
These compounds inhibited bacterial growth effectively, suggesting their potential as lead compounds in antibiotic development.
2. Antioxidant Activity
The antioxidant capacity of methyl 6-amino-5-cyano derivatives has been assessed through DPPH scavenging assays. The results indicated that these compounds possess strong radical scavenging abilities, with some derivatives outperforming traditional antioxidants like butylated hydroxytoluene (BHT).
| Compound | EC50 (mM) | Comparison with BHT |
|---|---|---|
| 4g | 0.072 | More effective |
| 4j | 0.074 | Comparable |
These findings highlight the potential of these compounds in mitigating oxidative stress-related diseases .
3. Cytotoxic Activity
Cytotoxicity studies against HCT-116 colorectal cancer cells have demonstrated that certain derivatives of methyl 6-amino-5-cyano exhibit significant anticancer properties. For example, compounds showed IC50 values indicating effective inhibition of cell proliferation.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4d | 75.1 | CDK2 inhibition and apoptosis induction |
| 4k | 85.88 | Caspase activation |
The mechanism involves the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and subsequent apoptosis .
Study on Anticancer Properties
In a study focusing on the anticancer effects of methyl 6-amino-5-cyano derivatives, researchers conducted molecular docking simulations revealing that these compounds bind effectively to CDK2's ATP-binding site. This interaction was confirmed through kinase assays showing reduced CDK2 activity in treated cells . The study concluded that these derivatives could serve as promising candidates for further development in cancer therapeutics.
Antioxidant Mechanism Exploration
Another investigation explored the antioxidant mechanisms of these compounds through in vitro assays that measured their ability to scavenge free radicals. The study found that the methoxy group significantly enhanced the electron-donating ability of the molecule, improving its antioxidant capacity .
属性
IUPAC Name |
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-10-4-6-11(7-5-10)15-12(9-19)17(20)25-13(8-14(21)23-2)16(15)18(22)24-3/h4-7,15H,8,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNODKJWWYCJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OC)CC(=O)OC)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














